N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a methoxyethyl group and a methylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate methoxyethyl halide reacts with the benzamide core.
Addition of the Methylsulfonylamino Group: The methylsulfonylamino group is introduced through a sulfonamide formation reaction, where a methylsulfonyl chloride reacts with the amine group on the benzamide core.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups onto the benzamide core.
Scientific Research Applications
N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study biochemical pathways and interactions within cells.
Industrial Applications: The compound is utilized in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The methoxyethyl and methylsulfonylamino groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The benzamide core provides structural stability and facilitates interactions with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-aminobenzamide: Lacks the methylsulfonylamino group, resulting in different reactivity and binding properties.
N-(2-ethoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide: The ethoxyethyl group alters the compound’s solubility and interaction with biological targets.
N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzoic acid: The carboxylic acid group introduces different chemical reactivity and potential biological activity.
Uniqueness
N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxyethyl and methylsulfonylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-14(19(3,16)17)11-6-4-10(5-7-11)12(15)13-8-9-18-2/h4-7H,8-9H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGYFMLBIOFIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCCOC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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